molecular formula C9H5F2NO3 B15207283 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid

Cat. No.: B15207283
M. Wt: 213.14 g/mol
InChI Key: FEKUDQLSWFFWIR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the benzo[d]oxazole ring. One common method involves the reaction of a suitable benzo[d]oxazole precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzo[d]oxazole compounds .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the carboxylic acid group play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

These compounds share the benzo[d]oxazole core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The presence of the difluoromethyl group in this compound makes it unique and imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C9H5F2NO3/c10-7(11)8-12-5-2-1-4(9(13)14)3-6(5)15-8/h1-3,7H,(H,13,14)

InChI Key

FEKUDQLSWFFWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)F

Origin of Product

United States

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